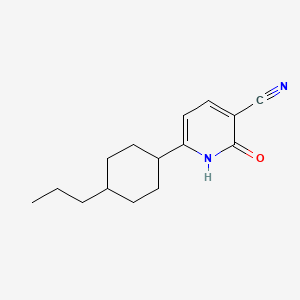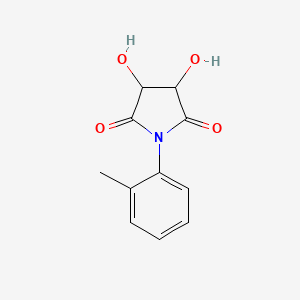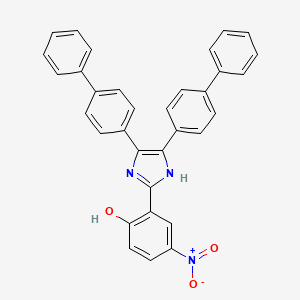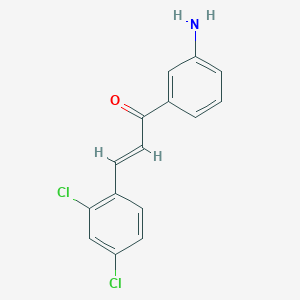
2-(5-methyl-2-pyridinyl)-1,3-dioxo-5-isoindolinecarboxylic acid
説明
2-(5-methyl-2-pyridinyl)-1,3-dioxo-5-isoindolinecarboxylic acid, also known as MPI-0479605, is a small molecule inhibitor of TAK1 (Transforming Growth Factor Beta-Activated Kinase 1). TAK1 is a protein kinase that plays a crucial role in regulating various cellular processes, including cell survival, proliferation, and differentiation. MPI-0479605 has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammatory diseases, and neurodegenerative disorders.
作用機序
2-(5-methyl-2-pyridinyl)-1,3-dioxo-5-isoindolinecarboxylic acid exerts its effects by inhibiting the activity of TAK1. TAK1 is a protein kinase that plays a crucial role in regulating various cellular processes, including cell survival, proliferation, and differentiation. By inhibiting TAK1, 2-(5-methyl-2-pyridinyl)-1,3-dioxo-5-isoindolinecarboxylic acid can modulate various signaling pathways, including the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
2-(5-methyl-2-pyridinyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β. Additionally, 2-(5-methyl-2-pyridinyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been found to induce apoptosis in cancer cells and inhibit tumor growth. It has also been shown to reduce neuronal cell death in neurodegenerative diseases.
実験室実験の利点と制限
2-(5-methyl-2-pyridinyl)-1,3-dioxo-5-isoindolinecarboxylic acid has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a high degree of selectivity for TAK1. Additionally, it has been extensively studied for its potential therapeutic applications. However, there are also some limitations to using 2-(5-methyl-2-pyridinyl)-1,3-dioxo-5-isoindolinecarboxylic acid in lab experiments. It has been shown to have off-target effects, and its efficacy may vary depending on the type of disease being studied.
将来の方向性
There are several future directions for the study of 2-(5-methyl-2-pyridinyl)-1,3-dioxo-5-isoindolinecarboxylic acid. One potential area of research is the development of more selective inhibitors of TAK1 that have fewer off-target effects. Additionally, further studies are needed to determine the efficacy of 2-(5-methyl-2-pyridinyl)-1,3-dioxo-5-isoindolinecarboxylic acid in various disease models, including cancer, inflammatory diseases, and neurodegenerative disorders. Finally, the potential use of 2-(5-methyl-2-pyridinyl)-1,3-dioxo-5-isoindolinecarboxylic acid in combination with other therapies should be explored to determine its potential as a combination therapy for various diseases.
科学的研究の応用
2-(5-methyl-2-pyridinyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, 2-(5-methyl-2-pyridinyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been found to have neuroprotective effects by reducing neuronal cell death in neurodegenerative diseases.
特性
IUPAC Name |
2-(5-methylpyridin-2-yl)-1,3-dioxoisoindole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4/c1-8-2-5-12(16-7-8)17-13(18)10-4-3-9(15(20)21)6-11(10)14(17)19/h2-7H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIMQANFBCWNFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



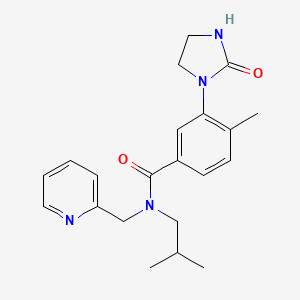
![N-{4-[4-(7-nitro-9-oxo-9H-fluoren-2-yl)-5-phenyl-1H-imidazol-2-yl]phenyl}acetamide](/img/structure/B3881392.png)
![N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B3881400.png)
![(2S)-1-{5-[5-methyl-2-(1H-pyrazol-1-yl)phenyl]-4-phenyl-1H-imidazol-1-yl}propan-2-ol](/img/structure/B3881412.png)
![8-[1-(2-thienylcarbonyl)piperidin-4-yl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3881429.png)
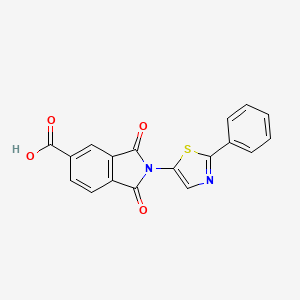
![N-[2-(2,4-dimethoxyphenyl)-1-(hydrazinocarbonyl)vinyl]-3,4,5-trimethoxybenzamide](/img/structure/B3881449.png)
![4-[(1H-indol-3-ylcarbonyl)hydrazono]-4-phenylbutanoic acid](/img/structure/B3881463.png)
![4-fluoro-N-{[1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-3-piperidinyl]methyl}benzamide](/img/structure/B3881471.png)

